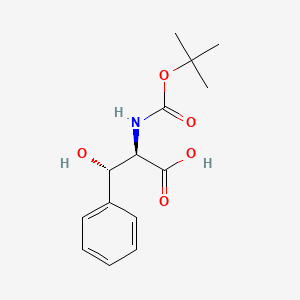

Boc-D-threo-3-phenylserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-D-threo-3-phenylserine is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

Boc-D-threo-3-phenylserine is widely used in the synthesis of peptides, particularly those that exhibit biological activity. Its chiral nature allows for the creation of peptides with specific stereochemical configurations, which is crucial for their biological function.

Case Study: Peptide Design

In a study focused on developing neuropeptides for therapeutic applications, this compound was incorporated into peptide sequences to enhance receptor binding affinity. The resulting peptides showed improved efficacy in modulating neurotransmitter systems, highlighting the compound's importance in drug design .

Neuroscience Research

Understanding Neurotransmitter Systems

The compound is employed in neuroscience research to investigate the roles of amino acids in brain function. It aids in elucidating mechanisms underlying neurological disorders and potential therapeutic interventions.

Case Study: Neurotransmitter Modulation

Research involving this compound has demonstrated its ability to mimic natural amino acids, influencing neurotransmitter release and uptake. This property has implications for developing treatments for conditions like depression and anxiety .

Pharmaceutical Development

Drug Formulation

this compound is utilized in the formulation of new drugs, particularly those targeting neurological disorders. Its structural similarity to natural amino acids allows it to be integrated into drug candidates aimed at treating conditions such as Alzheimer's disease and other cognitive impairments.

Case Study: Drug Candidate Evaluation

A recent investigation highlighted the use of this compound in synthesizing a novel drug candidate for Alzheimer's treatment. The compound's incorporation led to enhanced stability and bioavailability of the drug, demonstrating its significance in pharmaceutical applications .

Bioconjugation

Targeted Therapy Applications

In bioconjugation processes, this compound facilitates the attachment of therapeutic agents or imaging probes to biomolecules. This capability is essential for developing targeted therapies that improve treatment efficacy while minimizing side effects.

Case Study: Imaging Agent Conjugation

A study showcased the conjugation of this compound with imaging agents for enhanced visualization of neural pathways in vivo. This application underscores its utility in both therapeutic and diagnostic contexts .

Analytical Chemistry

Quality Control Tools

this compound plays a role in developing analytical methods for amino acid detection, which is vital for quality control in pharmaceutical manufacturing.

Case Study: Method Development

Researchers have developed a high-performance liquid chromatography (HPLC) method utilizing this compound as a standard for quantifying amino acids in complex biological samples. This method enhances the reliability of analytical results and supports regulatory compliance .

Summary Table of Applications

Propiedades

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-MNOVXSKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.